molecular formula C8H14ClNO2 B6252959 methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride CAS No. 445306-41-2

methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No. B6252959
CAS RN: 445306-41-2
M. Wt: 191.7
InChI Key:
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Description

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride (MSHCH) is an organic compound that is widely used in research laboratories for a variety of purposes. It is a member of the spiroheterocyclic family, and its structure consists of a six-membered spirocyclic ring with one nitrogen and one oxygen atom. MSHCH is a white, crystalline solid that is soluble in both water and alcohol. It has a melting point of 135-136°C and a molecular weight of 191.7 g/mol.

Mechanism of Action

The mechanism of action of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It is thought that this compound binds to the active site of the enzyme, blocking its ability to catalyze the reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, as well as to reduce inflammation and oxidative stress. It has also been found to have anti-tumor and anti-cancer effects, and to have a protective effect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and relatively stable, and it is soluble in both water and alcohol. However, there are also some limitations to its use. It is not as soluble in organic solvents as some other compounds, and it can be difficult to purify.

Future Directions

The potential applications of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride are vast, and there are many future directions for research. These include further studies of its mechanism of action, its effects on enzymes and other biochemical pathways, and its potential therapeutic applications. Additionally, further research could be done to explore its potential uses in drug development and the synthesis of complex molecules. Finally, studies could be conducted to assess its safety and toxicity in humans.

Synthesis Methods

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride can be synthesized in the laboratory through a multi-step reaction pathway. The first step involves the reaction of 1-amino-2-methyl-2-hexanone with 2-chloro-3-methyl-1-butanol in the presence of a base catalyst to form the intermediate 2-chloro-3-methyl-2-spirocyclopentanone. This intermediate is then reacted with sodium hydroxide to form the desired product, this compound.

Scientific Research Applications

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a building block for the synthesis of complex molecules. This compound has also been used in the development of drugs and pharmaceuticals, and in the study of enzyme mechanisms and enzyme inhibition.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves the reaction of 1,6-dibromohexane with sodium azide to form 1-azido-6-bromohexane. This compound is then reacted with sodium hydride and methyl chloroformate to form methyl 1-azido-6-carbomethoxyhexane. The azide group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then cyclized with acetic anhydride to form methyl 1-aminospiro[2.3]hexane-1-carboxylate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-dibromohexane", "sodium azide", "sodium hydride", "methyl chloroformate", "hydrogen gas", "palladium on carbon catalyst", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. 1,6-dibromohexane is reacted with sodium azide in DMF solvent to form 1-azido-6-bromohexane.", "2. 1-azido-6-bromohexane is reacted with sodium hydride and methyl chloroformate in THF solvent to form methyl 1-azido-6-carbomethoxyhexane.", "3. The azide group in methyl 1-azido-6-carbomethoxyhexane is reduced to an amine using hydrogen gas and palladium on carbon catalyst in ethanol solvent.", "4. The resulting amine is cyclized with acetic anhydride in acetic acid solvent to form methyl 1-aminospiro[2.3]hexane-1-carboxylate.", "5. Methyl 1-aminospiro[2.3]hexane-1-carboxylate is reacted with hydrochloric acid in ethanol solvent to form methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride." ] }

CAS RN

445306-41-2

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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